2-Fluoro-4-isocyanatobenzonitrile
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Overview
Description
2-Fluoro-4-isocyanatobenzonitrile is a chemical compound with the molecular formula C8H3FN2O and a molecular weight of 162.12 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
This compound is used in proteomics research, suggesting it may interact with proteins or other biomolecules .
Mode of Action
As an isocyanate, it may react with nucleophilic groups in biological molecules, potentially altering their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Preparation Methods
The synthesis of 2-Fluoro-4-isocyanatobenzonitrile typically involves the reaction of 2-fluoro-4-nitrobenzonitrile with phosgene in the presence of a base . The reaction conditions often require a controlled environment to ensure the safety and purity of the final product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
2-Fluoro-4-isocyanatobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with amines to form urea derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can be modified under appropriate conditions.
Common reagents used in these reactions include bases, nucleophiles, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-4-isocyanatobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the development of biochemical assays and as a reagent in molecular biology.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Fluoro-4-isocyanatobenzonitrile can be compared with other isocyanate compounds such as:
4-Isocyanatobenzonitrile: Lacks the fluorine atom, which can affect its reactivity and applications.
2-Fluoro-4-isocyanatotoluene: Contains a methyl group instead of a nitrile group, leading to different chemical properties and uses.
2-Fluoro-4-isocyanatoaniline:
These comparisons highlight the unique properties of this compound, particularly its combination of a fluorine atom and an isocyanate group, which contribute to its distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
2-fluoro-4-isocyanatobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2O/c9-8-3-7(11-5-12)2-1-6(8)4-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUFPWNXFXCOPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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